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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-angiogenic effects of

ODM-203, a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs)

and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4][5] Its performance is

evaluated against other relevant anti-angiogenic agents, supported by experimental data to

inform preclinical and clinical research decisions.

Mechanism of Action: Dual Inhibition of Key
Angiogenic Pathways
ODM-203 exerts its anti-angiogenic effects by simultaneously targeting two critical signaling

pathways involved in tumor neovascularization: the FGFR and VEGFR pathways.

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and

metastasis, and both FGF and VEGF are key drivers of this process. By equipotently inhibiting

both receptor families, ODM-203 offers a comprehensive blockade of tumor angiogenesis.[1][3]

[4]

Below is a diagram illustrating the signaling pathways targeted by ODM-203.
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Figure 1: ODM-203 Signaling Pathway Inhibition

In Vitro Activity of ODM-203
ODM-203 demonstrates potent and balanced inhibitory activity against both FGFR and VEGFR

families in biochemical and cellular assays.
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Target Kinase IC50 (nM)

FGFR1 11

FGFR2 16

FGFR3 6

FGFR4 35

VEGFR1 26

VEGFR2 9

VEGFR3 5

Table 1: Biochemical IC50 values of ODM-203 for FGFR and VEGFR kinase families.[2][5]

In cellular assays, ODM-203 effectively inhibits VEGF-induced tube formation in human

umbilical vein endothelial cells (HUVECs) and proliferation of FGFR-dependent cancer cell

lines.

Cell-Based Assay Cell Line IC50 (nM)

VEGF-induced Tube Formation HUVEC 33

FGFR-dependent Proliferation H1581 (FGFR1 amp) 104

SNU16 (FGFR2 amp) 132

RT4 (FGFR3 mut) 192

Table 2: Cellular IC50 values of ODM-203 in angiogenesis and proliferation assays.[2]

In Vivo Anti-Angiogenic Efficacy of ODM-203
The anti-angiogenic potential of ODM-203 has been validated in vivo using the Renca murine

renal adenocarcinoma model, which is known to be highly angiogenesis-dependent.[6]

Experimental Protocol: Orthotopic Renca Syngeneic
Model
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A summary of the experimental workflow for evaluating the in vivo anti-angiogenic effects of

ODM-203 using the orthotopic Renca model is provided below.

Animal Model Preparation

Treatment Regimen

Data Analysis

BALB/c mice

Inject Renca cells (10,000 cells/µL)
orthotopically into the kidney

Administer ODM-203 orally
(e.g., 7, 20, 40 mg/kg daily)

Treatment duration: 21 days

Monitor tumor growth and body weight

Excise tumors at endpoint

Immunohistochemistry for CD31
to quantify microvessel density (MVD)

Statistical analysis of tumor growth
inhibition and MVD reduction
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Figure 2: Experimental Workflow for In Vivo Angiogenesis Study

Detailed Methodology:

Cell Culture: Renca cells, a murine renal adenocarcinoma cell line, are cultured in

appropriate media.[7]

Animal Model: Female BALB/c mice are used for the syngeneic model.[7]

Tumor Implantation: Renca cells are trypsinized, and a cell suspension is prepared. A small

incision is made in the flank of the anesthetized mouse to expose the kidney, and Renca

cells are injected under the renal capsule.[8][9]
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Drug Administration: ODM-203 is administered orally, typically once daily, starting after the

tumors are established.

Tumor Analysis: At the end of the treatment period, tumors are excised, weighed, and

processed for histological analysis.

Microvessel Density (MVD) Quantification: Tumor sections are stained with an antibody

against the endothelial cell marker CD31. The number of microvessels is then counted in

several high-power fields to determine the MVD.[10][11]

Comparison with Other Anti-Angiogenic Agents
This section compares the in vivo anti-angiogenic efficacy of ODM-203 with other dual

FGFR/VEGFR inhibitors and standard-of-care anti-angiogenic drugs. Data is presented from

preclinical studies in relevant tumor models.
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Compoun
d

Target(s) Model Dose

Tumor
Growth
Inhibition
(%)

Microves
sel
Density
Reductio
n (%)

Referenc
e

ODM-203
FGFR/VEG

FR

Renca

(orthotopic)
40 mg/kg

Strong

inhibition of

tumor

growth and

metastasis

Data not

specified,

but

suppresses

angiogene

sis

[2]

Lucitanib
FGFR/VEG

FR/PDGFR

Various

xenografts
5-20 mg/kg

Dose-

dependent

Marked

inhibition of

angiogene

sis

[6][12]

Regorafeni

b

VEGFR/FG

FR/PDGFR

/TIE2

CT26

(orthotopic)
30 mg/kg

Complete

suppressio

n

Stronger

reduction

than

DC101

[10]

Dovitinib
FGFR/VEG

FR/PDGFR

HCC

xenografts
50 mg/kg Significant ~79% [1]

Sunitinib
VEGFR/PD

GFR/c-KIT

Renca

(subcutane

ous)

Not

specified
Significant

Significant

reduction
[6]

AZD4547 FGFR1-3
TNBC co-

culture
In vitro

Downregul

ates pro-

angiogenic

factors

N/A [13]

Table 3: Comparison of in vivo anti-angiogenic effects of ODM-203 and other inhibitors.

Note: Direct comparison of efficacy is challenging due to variations in experimental models,

dosing regimens, and endpoint measurements.
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Conclusion
ODM-203 is a potent dual inhibitor of FGFR and VEGFR with demonstrated in vivo anti-tumor

and anti-angiogenic activity in the highly vascularized Renca renal cell carcinoma model. Its

ability to equipotently target both pathways suggests a potential advantage in overcoming

resistance mechanisms associated with single-pathway inhibition. Further head-to-head

preclinical studies quantifying the reduction in microvessel density against other dual inhibitors

in the same model would provide a more definitive comparison of their anti-angiogenic

potential. The data presented in this guide supports the continued investigation of ODM-203 as

a promising anti-angiogenic therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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